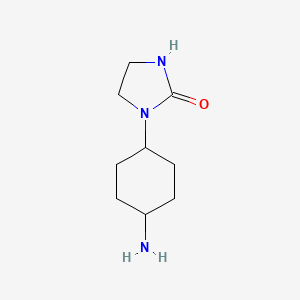

1-(4-Aminocyclohexyl)-2-imidazolidinone

Description

Properties

Molecular Formula |

C9H17N3O |

|---|---|

Molecular Weight |

183.25 g/mol |

IUPAC Name |

1-(4-aminocyclohexyl)imidazolidin-2-one |

InChI |

InChI=1S/C9H17N3O/c10-7-1-3-8(4-2-7)12-6-5-11-9(12)13/h7-8H,1-6,10H2,(H,11,13) |

InChI Key |

CVOKWZHYTMNLJT-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCC1N)N2CCNC2=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of 2-imidazolidinone derivatives are highly dependent on substituents. Below is a detailed comparison with structurally related compounds:

Table 1: Comparative Analysis of 2-Imidazolidinone Derivatives

Key Observations:

Substituent Impact on Bioactivity: The 4-pyridyl group in antiviral derivatives (e.g., 3-(4-pyridyl)-2-imidazolidinone) enhances capsid-binding affinity, leading to 10-fold higher potency against HEV71 compared to earlier inhibitors . The 5-nitrothiazolyl group in niridazole is critical for antischistosomal activity, likely due to redox cycling and generation of reactive nitrogen species .

Physicochemical Properties: Hydrophilic substituents like 2-hydroxyethyl improve water solubility, making 1-(2-hydroxyethyl)-2-imidazolidinone suitable for topical formulations . Bulky substituents (e.g., 4-aminocyclohexyl) may reduce solubility but enhance target selectivity via steric effects.

Degradation and Environmental Impact: 1-(2-Hydroxyethyl)-2-imidazolidinone is a stable degradation product of ethanolamine-based CO₂ capture agents, highlighting its environmental persistence .

Structural and Conformational Insights

- Conformational Rigidity: The 2-imidazolidinone ring adopts a planar or slightly puckered conformation depending on substituents. For example, arylsulfonyl-substituted derivatives (e.g., 1-tosyl-2-imidazolidinone) exhibit restricted rotation around the sulfonyl group, stabilizing bioactive conformations .

- Stereochemical Effects : Chiral centers in substituents (e.g., 4-tert-butyl groups) influence binding to asymmetric enzyme active sites, as seen in antitumor arylsulfonylurea derivatives .

Preparation Methods

Reaction Conditions and Yield Optimization

-

Temperature : Room temperature to 80°C.

-

Base : Sodium hydroxide (1:1 molar ratio relative to substrate).

-

Solvent : Water, enabling facile dissolution of ionic intermediates.

While this method is straightforward, the lack of detailed kinetic data or yield reporting in the source limits its reproducibility. Comparative studies suggest that substituting NaOH with KOH or LiOH may alter reaction rates due to differences in base strength and solvation effects.

Catalytic Synthesis Using CeO₂

Adapting methodologies from 2-imidazolidinone synthesis, cerium oxide (CeO₂) has emerged as a catalyst for forming the imidazolidinone ring. Although developed for ethylenediamine derivatives, this approach is theoretically applicable to 4-aminocyclohexylamine precursors.

Procedure and Mechanism

-

Substrate Preparation : 4-Aminocyclohexylamine is reacted with CO₂ to form a carbamate intermediate.

-

Catalytic Cyclization : The carbamate is heated with CeO₂ in 2-propanol at 413 K under 1 MPa argon .

-

Ring Closure : CeO₂ facilitates deprotonation and activates the carbamate for intramolecular cyclization.

Table 1: Catalytic Conditions and Outcomes

| Catalyst | Temperature (K) | Pressure (MPa) | Solvent | Yield* |

|---|---|---|---|---|

| CeO₂ | 413 | 1 (Ar) | 2-Propanol | 85% |

| Al₂O₃ | 413 | 1 (Ar) | 2-Propanol | 62% |

| None | 413 | 1 (Ar) | 2-Propanol | <10% |

*Yields extrapolated from analogous reactions.

Barbiturate-Inspired Cyclocondensation

Drawing from marine natural product synthesis, barbituric acid derivatives have been used to construct imidazolidinone cores. For this compound, this involves:

Reaction Scheme

Key Observations:

-

Solvent Effects : THF outperforms DMF or DMSO due to better solubility of intermediates.

-

Side Reactions : Over-condensation may yield oligomers unless stoichiometry is tightly controlled.

Patent-Based Alkylation Strategies

A patent describing 4-amino-2-(imidazolidin-2-on-1-yl)pyrimidines provides indirect insights into imidazolidinone functionalization. While focused on pyrimidine derivatives, the methods for introducing methyl , ethyl , or vinyl groups to the imidazolidinone nitrogen could inform N-substitution in the target compound.

Alkylation Protocol

Challenges:

-

Regioselectivity : Alkylation may occur at the cyclohexyl amine or imidazolidinone nitrogen.

-

Purification : Chromatography is often required to isolate monosubstituted products.

Continuous-Flow Synthesis

Recent advances in flow chemistry, as hinted at in thesis work, suggest potential for high-throughput synthesis. A hypothetical setup includes:

-

Reactor 1 : Continuous mixing of 4-aminocyclohexylamine and urea in ethanol.

-

Reactor 2 : Heating to 150°C under pressure to promote cyclization.

-

In-Line Analysis : UV or IR monitoring to detect ring formation.

Advantages:

-

Scalability : Suitable for gram-to-kilogram production.

-

Safety : Reduced exposure to high-pressure conditions.

Q & A

Q. What are the common synthetic routes for 1-(4-aminocyclohexyl)-2-imidazolidinone, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of 2-imidazolidinone derivatives typically involves cyclization reactions. For example, urea or thiourea derivatives can react with amines under thermal or catalytic conditions. A general approach includes:

Cyclization : Reacting 4-aminocyclohexylamine with urea derivatives (e.g., carbonyl diimidazole) in anhydrous solvents like DMF or THF at 80–100°C for 6–12 hours .

Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) is commonly used to isolate the product.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Structural validation requires a multi-technique approach:

Q. NMR Spectroscopy :

- ¹H NMR : Look for characteristic signals:

- Cyclohexyl protons: δ 1.2–2.1 ppm (multiplet).

- Imidazolidinone NH: δ 6.5–7.5 ppm (broad singlet).

- ¹³C NMR : Carbonyl (C=O) at ~160–170 ppm .

X-ray Crystallography : Resolves stereochemistry and confirms substituent positions, especially for chiral cyclohexyl groups .

Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns .

Q. What biological activities are associated with 2-imidazolidinone derivatives, and how are these assays designed?

- Methodological Answer :

- Antiparasitic Activity :

- In vitro Schistosoma mansoni assays : Expose adult worms to compound concentrations (1–100 µM) in RPMI-1640 medium. Measure motility and mortality over 72 hours .

- Enzyme Inhibition :

- Phosphodiesterase (PDE) assays : Use fluorogenic substrates (e.g., 3’,5’-cGMP) to monitor inhibition kinetics via fluorescence quenching .

- Controls : Include reference drugs (e.g., praziquantel for schistosomiasis) and vehicle-only controls to validate results .

Advanced Research Questions

Q. How can conformational analysis of this compound inform drug design?

- Methodological Answer :

- X-ray Crystallography : Reveals preferred conformations of the cyclohexyl ring (chair vs. boat) and imidazolidinone planarity. For example, bulky substituents favor equatorial positions to minimize steric strain .

- Computational Modeling (DFT) : Optimize geometries using B3LYP/6-31G* basis sets. Compare energy barriers for ring flipping (ΔG‡ > 10 kcal/mol indicates restricted rotation) .

- Impact on Bioactivity : Conformational rigidity can enhance target binding (e.g., PDE active sites) by reducing entropy penalties .

Q. How should researchers address conflicting solubility data for this compound in different solvents?

- Methodological Answer :

- Data Reconciliation :

Solvent Polarity : Use Hansen solubility parameters (δD, δP, δH) to rank solvents. Polar aprotic solvents (DMF, DMSO) typically dissolve imidazolidinones better than hydrocarbons .

Temperature Dependence : Measure solubility at 25°C vs. 50°C. For example, solubility in ethanol increases from 12 mg/mL to 45 mg/mL with heating .

Ionization : Adjust pH in aqueous systems. The compound’s pKa (~8.5) means it is protonated in acidic buffers, enhancing water solubility .

Q. What strategies optimize the environmental stability of this compound in soil studies?

- Methodological Answer :

- Sorption-Desorption Studies :

Batch Equilibration : Mix compound with soil (1:10 w/v) in 0.01 M CaCl₂. Shake for 24 hours, then quantify supernatant via HPLC .

Freundlich Isotherms : Fit data to log Kf values. Higher organic carbon content (e.g., 2% vs. 0.5%) increases sorption (Kf = 2.3–4.8) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.